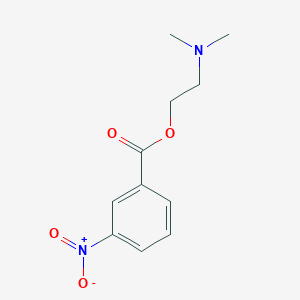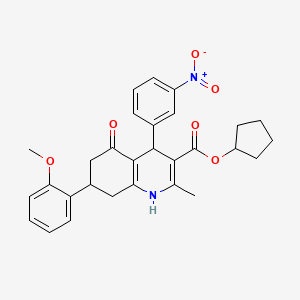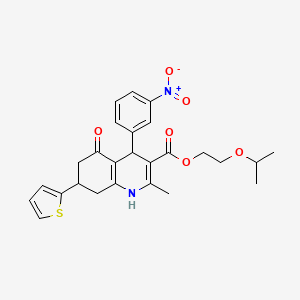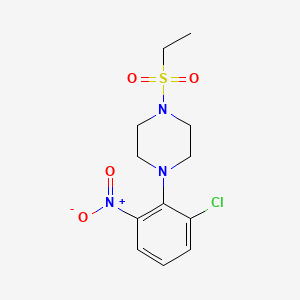
2-(Dimethylamino)ethyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 3-nitrobenzoate: is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 250.25 g/mol
Density: 1.227 g/cm³ (predicted)
Boiling Point: 417.6 °C (predicted)
Preparation Methods
Synthetic Routes:: The synthesis of 2-(Dimethylamino)ethyl 3-nitrobenzoate involves the reaction of appropriate starting materials. One common method is the Suzuki–Miyaura coupling , which joins chemically differentiated fragments using palladium-catalyzed carbon–carbon bond formation. In this case, the boron reagent plays a crucial role. Boron reagents have been tailored for specific Suzuki–Miyaura coupling conditions, and their properties vary based on the class of reagent used .
Industrial Production:: Industrial production methods may involve large-scale versions of the synthetic routes mentioned above. specific details about industrial-scale production are proprietary and may not be widely available.
Chemical Reactions Analysis
Types of Reactions::
Suzuki–Miyaura Coupling: As mentioned earlier, this compound is likely involved in Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds.
Benzylic Substitution: The benzylic position in the molecule can undergo substitution reactions .
- Other reagents and conditions depend on the specific reaction.
Palladium Catalyst: Used in Suzuki–Miyaura coupling.
Boron Reagents: Specifically designed for Suzuki–Miyaura reactions.
Major Products:: The major product of Suzuki–Miyaura coupling would be the desired coupled product, where the boron-containing fragment is attached to the 3-nitrobenzoate moiety.
Scientific Research Applications
2-(Dimethylamino)ethyl 3-nitrobenzoate: finds applications in various scientific fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially used in drug discovery or as a probe for biological studies.
Medicine: Investigated for pharmacological effects.
Industry: May have applications in materials science or fine chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have information on direct analogs, it’s essential to compare this compound with related structures to highlight its uniqueness.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-nitrobenzoate |
InChI |
InChI=1S/C11H14N2O4/c1-12(2)6-7-17-11(14)9-4-3-5-10(8-9)13(15)16/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
VQDYTUAKUJNACF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Tert-butylphenyl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B11078818.png)
![5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B11078831.png)
![4-(3,4-dichlorophenyl)-1-(phenoxymethyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078832.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078844.png)
![2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078858.png)
![2-({5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11078864.png)
![N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11078866.png)
![ethyl 4-[2,5-dioxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11078869.png)
![(4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11078877.png)
![N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11078884.png)



![4-(methoxycarbonyl)phenyl (2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-methyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11078912.png)
